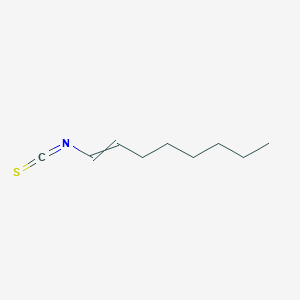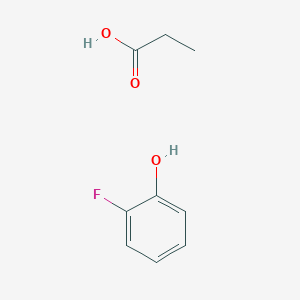![molecular formula C9H24I4Si4 B14361463 Methanetetrayltetrakis[iodo(dimethyl)silane] CAS No. 91621-66-8](/img/structure/B14361463.png)
Methanetetrayltetrakis[iodo(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetrayltetrakis[iodo(dimethyl)silane] is a chemical compound with the molecular formula C9H24I4Si4. It is a silane derivative, characterized by the presence of four iodine atoms and four silicon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanetetrayltetrakis[iodo(dimethyl)silane] typically involves the reaction of dimethylsilane with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of Methanetetrayltetrakis[iodo(dimethyl)silane] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reaction. The final product is purified through distillation or recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methanetetrayltetrakis[iodo(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce siloxanes, while substitution reactions can yield various halogenated silanes .
Applications De Recherche Scientifique
Methanetetrayltetrakis[iodo(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of Methanetetrayltetrakis[iodo(dimethyl)silane] involves its interaction with molecular targets through its iodine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical or biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanetetrayltetrakis[iodo(dimethyl)silane] include other halogenated silanes, such as:
- Methanetetrayltetrakis[bromo(dimethyl)silane]
- Methanetetrayltetrakis[chloro(dimethyl)silane]
- Methanetetrayltetrakis[fluoro(dimethyl)silane]
Uniqueness
Methanetetrayltetrakis[iodo(dimethyl)silane] is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to other halogenated silanes.
Propriétés
Numéro CAS |
91621-66-8 |
|---|---|
Formule moléculaire |
C9H24I4Si4 |
Poids moléculaire |
752.24 g/mol |
Nom IUPAC |
iodo-dimethyl-[tris[iodo(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H24I4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h1-8H3 |
Clé InChI |
NOABPYCOFDUKPK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C([Si](C)(C)I)([Si](C)(C)I)[Si](C)(C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


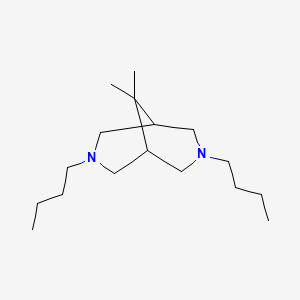
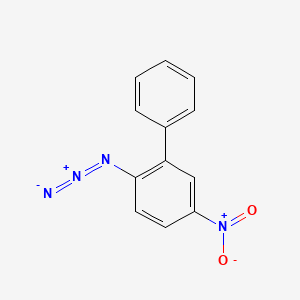
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
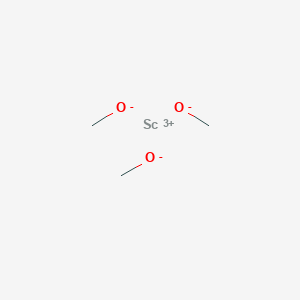
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
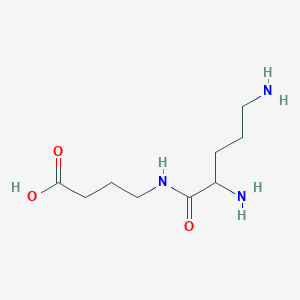
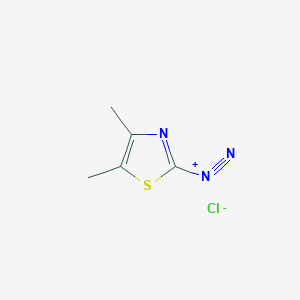
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
